Pimetine hydrochloride
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Overview
Description
Pimetine hydrochloride is a compound known for its potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders and the prevention of atherosclerotic plaque formation . It is a hydrochloride salt form of pimetine, which alters the production and utilization of acid mucopolysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimetine hydrochloride can be synthesized through various methods involving the formation of piperidine derivatives. One common method involves the cyclization of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia to form dihydropyridines, which are then oxidized to yield piperidines . Another method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Pimetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of dihydropyridines to piperidines.
Reduction: Reduction of imine intermediates to form piperidine derivatives.
Substitution: Nucleophilic substitution reactions involving halogenated pyridines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Phenylsilane and iron complexes are often used as reducing agents.
Substitution: Halogenated pyridines react with nucleophiles such as hydrazine
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Pimetine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on acid mucopolysaccharides and potential neuroprotective properties.
Medicine: Investigated for its potential in treating neuropsychiatric disorders and preventing atherosclerosis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Pimetine hydrochloride exerts its effects by altering the production and utilization of acid mucopolysaccharides, which are essential components of the extracellular matrix. This alteration may help in blocking the formation of atherosclerotic plaque and providing neuroprotective effects in neuropsychiatric disorders . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in mucopolysaccharide metabolism .
Comparison with Similar Compounds
Pimetine hydrochloride is similar to other piperidine derivatives, such as cimetidine and famotidine, which are used as histamine H2 receptor antagonists . this compound is unique in its ability to alter acid mucopolysaccharide production and utilization, making it potentially useful in preventing atherosclerosis and treating neuropsychiatric disorders . Other similar compounds include:
Cimetidine: Used to treat peptic ulcers and gastroesophageal reflux disease.
Famotidine: Another histamine H2 receptor antagonist with similar uses.
This compound stands out due to its unique mechanism of action and potential therapeutic applications beyond those of typical H2 receptor antagonists.
Properties
CAS No. |
4991-68-8 |
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Molecular Formula |
C16H28Cl2N2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C16H26N2.2ClH/c1-17(2)12-13-18-10-8-16(9-11-18)14-15-6-4-3-5-7-15;;/h3-7,16H,8-14H2,1-2H3;2*1H |
InChI Key |
XZRWNULNYWMWBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCC(CC1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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